molecular formula C8H12O4 B109623 Dimethyl allylmalonate CAS No. 40637-56-7

Dimethyl allylmalonate

Cat. No.: B109623
CAS No.: 40637-56-7
M. Wt: 172.18 g/mol
InChI Key: VZNFVLWVVHHMBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl allylmalonate can be synthesized through the condensation reaction of dimethyl malonate with allyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Dimethyl allylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl allylmalonate is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • Dimethyl malonate
  • Diethyl malonate
  • Dimethyl acetylenedicarboxylate
  • Diethyl diallylmalonate

Comparison: Dimethyl allylmalonate is unique due to the presence of the allyl group, which imparts additional reactivity compared to dimethyl malonate and diethyl malonate. This makes it more versatile in synthetic applications, particularly in the formation of complex organic molecules .

Properties

IUPAC Name

dimethyl 2-prop-2-enylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-4-5-6(7(9)11-2)8(10)12-3/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNFVLWVVHHMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193642
Record name Dimethyl allylmalonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40637-56-7
Record name Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-dimethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=40637-56-7
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Record name Dimethyl allylmalonate
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Record name Dimethyl allylmalonate
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Record name Dimethyl allylmalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is dimethyl allylmalonate utilized in the synthesis of complex molecules?

A1: this compound serves as a valuable starting material for constructing substituted cyclopentenes. [] The process involves a two-step strategy:

  1. Alkylation: this compound reacts with the DABCO salt of a Baylis-Hillman adduct. This reaction introduces an allyl moiety to the Baylis-Hillman derivative. []
  2. Ring-Closing Metathesis (RCM): The resulting product, now containing two terminal alkene groups, undergoes RCM in the presence of a suitable catalyst. This reaction forms the cyclopentene ring. []

Q2: Can you provide specific examples of isotope labeling using this compound?

A2: Researchers have successfully synthesized various isotopically labeled dimethyl allylmalonates to study transition metal-catalyzed cycloisomerization reactions. [] Some examples include:

  • Deuterium labeling: Dimethyl [1,7-(E,E)-2H2]hept-1,6-dienyl-4,4-dicarboxylate and dimethyl [2,6-2H2]hept-1,6-dienyl-4,4-dicarboxylate were synthesized by incorporating deuterium into the allyl chains. This was achieved by reducing propargyl intermediates with Schwartz reagent, demonstrating regio- and stereo-selective labeling. []
  • Carbon-13 labeling: Dimethyl [1,3-13C1,5,7-13C1]hept-1,6-dienyl-4,4-dicarboxylate was synthesized by incorporating Carbon-13 into the allyl chains. This was achieved via palladium-catalyzed allylic alkylation using a 13C-labeled allyl benzoate electrophile. []

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